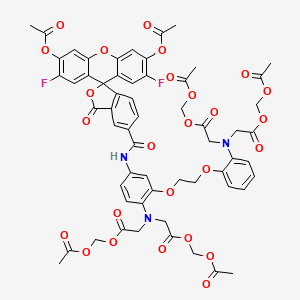
Oregon-BAPTA Green 1AM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oregon-BAPTA Green 1AM, also known as Oregon Green 488 BAPTA 1AM, is a fluorescent calcium indicator. It is composed of a green fluorescent probe, Oregon Green 488, and a cell-permeable calcium chelator, BAPTA AM. This compound is widely used in calcium signaling investigations due to its ability to exhibit increased fluorescence upon binding with calcium ions (Ca²⁺) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oregon-BAPTA Green 1AM involves the conjugation of the green fluorescent dye Oregon Green 488 with the calcium chelator BAPTA AM. The process typically includes the following steps:
Synthesis of Oregon Green 488: This involves the preparation of the fluorescent dye through a series of organic reactions, including nitration, reduction, and coupling reactions.
Conjugation with BAPTA AM: The Oregon Green 488 dye is then conjugated with BAPTA AM through esterification reactions under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of Oregon Green 488 and BAPTA AM.
Conjugation and Purification: The conjugation reaction is carried out in large reactors, followed by purification steps such as chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Oregon-BAPTA Green 1AM primarily undergoes complexation reactions with calcium ions (Ca²⁺). Upon binding with Ca²⁺, the fluorescence intensity of the compound increases significantly.
Common Reagents and Conditions:
Calcium Ions (Ca²⁺): The primary reagent that interacts with this compound.
Buffer Solutions: Typically, HEPES or Hanks’ balanced salt solution (HHBS) is used to maintain physiological pH during experiments.
Major Products Formed:
Fluorescent Complex: The major product formed is the fluorescent complex of this compound with calcium ions, which exhibits enhanced fluorescence.
Scientific Research Applications
Oregon-BAPTA Green 1AM has a wide range of applications in scientific research, including but not limited to:
Chemistry:
Calcium Signaling Studies: Used to measure intracellular calcium levels and study calcium signaling pathways.
Biology:
Cell Imaging: Utilized in fluorescence microscopy to visualize calcium dynamics in living cells.
Flow Cytometry: Employed to analyze calcium flux in cell populations.
Medicine:
Drug Screening: Used in high-throughput screening assays to identify compounds that modulate calcium signaling.
Neuroscience: Applied in studies of neuronal activity and synaptic transmission.
Industry:
Pharmaceutical Research: Used in the development of new drugs targeting calcium signaling pathways.
Mechanism of Action
The mechanism of action of Oregon-BAPTA Green 1AM involves the following steps:
Cell Permeation: The compound permeates the cell membrane due to its AM ester form.
Hydrolysis: Once inside the cell, esterases hydrolyze the AM ester, converting it to the active form.
Calcium Binding: The active form binds to intracellular calcium ions (Ca²⁺), resulting in a significant increase in fluorescence intensity.
Fluorescence Detection: The enhanced fluorescence is detected using fluorescence microscopy or flow cytometry, allowing for the measurement of intracellular calcium levels.
Comparison with Similar Compounds
Fluo-3: A widely used green fluorescent calcium indicator with similar excitation and emission wavelengths.
Fluo-4: An analog of Fluo-3 with improved fluorescence properties.
Calcium Green-1: Another green fluorescent calcium indicator with similar spectral characteristics.
Cal-520: A highly sensitive calcium indicator with a similar excitation/emission profile.
Uniqueness:
Spectral Properties: Oregon-BAPTA Green 1AM has a unique excitation maximum at 494 nm and emission maximum at 523 nm, providing a distinct fluorescence signal.
Cell Permeability: The AM ester form allows for efficient cell loading and intracellular calcium detection.
High Affinity: It exhibits a high affinity for calcium ions, making it suitable for detecting low concentrations of Ca²⁺.
Properties
Molecular Formula |
C59H53F2N3O26 |
|---|---|
Molecular Weight |
1258.0 g/mol |
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate |
InChI |
InChI=1S/C59H53F2N3O26/c1-31(65)79-27-83-53(71)23-63(24-54(72)84-28-80-32(2)66)45-9-7-8-10-47(45)77-15-16-78-52-18-38(12-14-46(52)64(25-55(73)85-29-81-33(3)67)26-56(74)86-30-82-34(4)68)62-57(75)37-11-13-40-39(17-37)58(76)90-59(40)41-19-43(60)50(87-35(5)69)21-48(41)89-49-22-51(88-36(6)70)44(61)20-42(49)59/h7-14,17-22H,15-16,23-30H2,1-6H3,(H,62,75) |
InChI Key |
NQVWLDWXFNDFLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)OC(=O)C)OC(=O)C)F)OC3=O)OCCOC7=CC=CC=C7N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















